Nirtetralin

描述

Historical Discovery and Natural Occurrence of Nirtetralin and its Lignan (B3055560) Derivatives

The exploration of natural sources has historically been a significant avenue for the discovery of novel chemical compounds with potential therapeutic value. This compound is one such compound, identified as a lignan derivative found in specific plant species.

Isolation from Phyllanthus Species (e.g., Phyllanthus niruri L., Phyllanthus amarus)

This compound has been reported to occur in species of the Phyllanthus genus, notably Phyllanthus niruri and Phyllanthus urinaria. nih.gov Phyllanthus amarus, a widely distributed species in tropical and subtropical regions, is also known to contain a variety of bioactive compounds, including lignans (B1203133) such as phyllanthin (B192089) and hypophyllanthin. tandfonline.commdpi.com this compound, along with other lignans like niranthin (B1253582) and phyltetralin, has been isolated from the aerial parts of Phyllanthus niruri. nih.govmdpi.com Studies have also focused on the isolation of lignans, including this compound B, from Phyllanthus niruri using various chromatographic methods. researchgate.netsemanticscholar.org Research has also explored the lignan profiles in cell suspension cultures of Phyllanthus niruri, identifying compounds like urinatetralin, which was previously reported in P. urinaria. rug.nl Comparative profiling studies have quantified this compound, alongside phyllanthin, hypophyllanthin, and niranthin, in different Phyllanthus species, including P. amarus and P. niruri. researchgate.net

Context within Lignan Chemistry and Natural Product Research

Lignans constitute a significant class of natural products formed by the dimerization of two phenylpropanoid units. tandfonline.comrsc.org They are synthesized via the shikimic acid pathway and exhibit varied oxidation levels and substitution patterns. mdpi.com Lignans are widely distributed in over 60 families of vascular plants and have been isolated from various plant parts, exudates, and resins. researchgate.net The interest in lignans in natural product research stems from their diverse biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties. rsc.orgnih.gov this compound, as an aryltetralin lignan, fits within this broad class of natural compounds. semanticscholar.org Research in lignan chemistry involves their isolation, structure elucidation using techniques like NMR and mass spectrometry, and the study of their biosynthesis. rsc.orgresearchgate.net The presence of specific lignans like this compound in Phyllanthus species contributes to the phytochemical profile of these plants, which are known for their use in traditional medicine systems. tandfonline.commdpi.comphytopharmajournal.comoup.com

Scope and Rationale for Investigating this compound's Biological Activities

The investigation into this compound's biological activities is driven by its natural occurrence in plants with documented medicinal uses and the known pharmacological properties of other lignans. The rationale for studying this compound includes exploring its potential therapeutic effects based on its chemical structure and its presence in traditionally used medicinal plants.

Studies have indicated that this compound, along with other lignans from Phyllanthus species, possesses various biological activities. For instance, this compound has been investigated for its anti-inflammatory properties, showing inhibition of carrageenan-induced paw edema and neutrophil influx in studies. thieme-connect.de It has also shown inhibitory effects on the increase of IL1-β tissue levels induced by carrageenan. thieme-connect.de Furthermore, this compound has demonstrated the ability to inhibit paw edema induced by platelet activating factor (PAF) and endothelin-1 (B181129) (ET-1). thieme-connect.de Research has also explored the potential of this compound and its stereoisomers, this compound A and B, for anti-hepatitis B virus (HBV) activities, showing suppression of HBV antigen secretion in a dose-dependent manner in vitro. sigmaaldrich.comnih.gov this compound B, specifically, has been studied for its anti-HBV activities both in vitro and in vivo, showing inhibition of HBV antigen release and reduction of viral DNA levels. researchgate.net More recently, this compound has been investigated for potential anticancer efficacy, demonstrating cytotoxic activity against oral squamous cell carcinoma cells in vitro. nih.gov These diverse observed activities provide a strong rationale for continued academic investigation into the mechanisms and potential applications of this compound.

Here is a summary of some reported in vitro biological activities of this compound and related lignans:

| Compound | Source Plant | Activity | In vitro Model/Assay | Key Findings | Citation |

| This compound | Phyllanthus amarus | Anti-inflammatory | Carrageenan-induced paw edema, IL1-β levels, PAF/ET-1 induced paw edema | Inhibited edema, neutrophil influx, IL1-β increase, PAF/ET-1 induced edema. | thieme-connect.de |

| This compound | Phyllanthus niruri | Anti-HBV | HBV-transfected liver cell line (HepG2.2.15) | Suppressed HBsAg and HBeAg secretion dose-dependently. | sigmaaldrich.comnih.gov |

| This compound B | Phyllanthus niruri | Anti-HBV | HBV-transfected liver cell line (HepG2.2.15) | Inhibited HBsAg and HBeAg release. | researchgate.net |

| This compound | Phyllanthus urinaria | Anticancer | Oral squamous cell carcinoma cells (KB cells) | Showed cytotoxic activity (dose-dependent reduction in cell viability). | nih.gov |

| This compound B | Phyllanthus niruri | Antifungal | Fusarium oxysporum (agar plate well diffusion, microdilution) | Showed antifungal properties (MIC and MFC values). | researchgate.netsemanticscholar.org |

| This compound | Phyllanthus niruri | Anti-MDR (potential) | Human leukemia cell lines (K-562, Lucena-1) | Suggested potential action as multidrug resistance reversing agent. | cimap.res.in |

| This compound | Phyllanthus niruri | Cardiovascular (potential) | ETα receptor binding | Inhibited binding of 125I- ET-1 to the ETα receptor. | tandfonline.com |

Current Status of this compound Research within the Drug Discovery and Development Pipeline

The drug discovery and development pipeline is a multi-stage process that takes a potential therapeutic from initial research to market approval. delta4.airesearchgate.netfrontiersin.org This process typically includes target identification, drug screening and design, preclinical testing, clinical trials, and regulatory approval. delta4.airesearchgate.net

Research on this compound is primarily situated in the early stages of this pipeline, specifically within the discovery and preclinical research phases. Studies have focused on isolating and identifying this compound from natural sources, characterizing its chemical structure, and investigating its biological activities in various in vitro and some in vivo models. nih.govmdpi.comresearchgate.netsemanticscholar.orgrug.nlthieme-connect.desigmaaldrich.comnih.govresearchgate.netnih.govcimap.res.intandfonline.combelspo.be

The reported anti-HBV, anti-inflammatory, antifungal, and cytotoxic activities of this compound and its derivatives highlight its potential as a lead compound for further investigation. semanticscholar.orgthieme-connect.desigmaaldrich.comnih.govresearchgate.netnih.gov Preclinical studies have begun to explore its effects in cell lines and animal models. researchgate.netnih.gov For example, research on this compound B has included in vivo studies in ducklings infected with duck hepatitis B virus (DHBV). researchgate.net The investigation into its cytotoxic effects on oral cancer cells also involves in vitro assays to determine potency (IC50 values) and explore mechanisms of action, such as the downregulation of metastasis-associated genes. nih.gov

While these findings are promising, this compound has not yet progressed to human clinical trials. The current status indicates that research is focused on understanding its pharmacological properties and mechanisms of action at a fundamental level. Further preclinical studies are required to comprehensively evaluate its efficacy, pharmacokinetics, and potential toxicity before it could be considered for clinical development. frontiersin.orgnih.gov The ongoing academic research aims to build a robust scientific foundation to determine the potential of this compound as a therapeutic agent and its place in the broader drug discovery landscape.

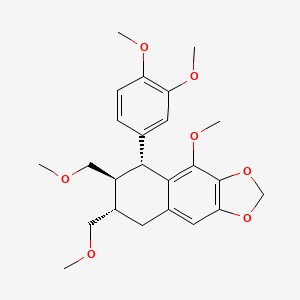

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQDZANQXMRHIV-LZJOCLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CC2=CC3=C(C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964894 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50656-78-5 | |

| Record name | Nirtetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50656-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nirtetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIRTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YF82N9YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for Nirtetralin Analysis and Characterization in Research

Extraction and Purification Techniques for Nirtetralin and Analogues from Plant Matrices

The extraction and purification of lignans (B1203133), including this compound and its analogues, from plant matrices are crucial steps for their analysis and characterization. Various methods are employed, with the choice often depending on the plant material and the target lignans.

Conventional solvent extraction is a prevalent technique, commonly using solvents such as methanol (B129727) or ethanol (B145695) to isolate lignans from plant sources. researchgate.netmdpi.com Concentrations of 70–100% aqueous ethanol or methanol are frequently used for the extraction of lignans and lignan (B3055560) glycosides. mdpi.com Sequential extraction with a non-polar solvent followed by extraction with acetone (B3395972) or ethanol is also recommended to separate lignans from the complex plant matrix. nih.govresearchgate.net Soxhlet extraction is another common method, utilizing solvents like hexane, dichloromethane, or acetone, although this can sometimes result in low yields despite higher lignan content in the extract. nih.govresearchgate.net

Nonconventional extraction methods have also been explored to optimize the yield and lignan content. These include alkaline digestion of plant material, microwave-assisted extraction (MAE) using solvents like 80% methanol, and enzymatic treatment with cellulase (B1617823) and protease. nih.govresearchgate.net Enzymatic treatment, for instance, has been shown to optimize the yield and content of lignans like phyllanthin (B192089) in Phyllanthus niruri extracts. nih.gov Supercritical fluid extraction (SFE) and pressurized liquid extraction techniques are also utilized for lignan extraction from plant materials. mdpi.com

Following extraction, purification techniques are necessary to obtain pure lignans. Flash chromatography is a convenient method for preparative separation and isolation of pure lignans from raw extracts. nih.govresearchgate.net Thin-layer chromatography (TLC) is suitable for qualitative screening of extracts and monitoring purification steps. nih.govresearchgate.netscribd.com Other chromatographic techniques used for purification include liquid-liquid chromatography, ion exchange chromatography, and column chromatography on materials like silica (B1680970) gel or alumina. mdpi.comscribd.comgoogle.com Preparative thin layer chromatography (PTLC) can be used to obtain small amounts of analytes for further analysis. mdpi.com

Chromatographic and Spectroscopic Approaches for Structural Elucidation and Purity Assessment in Research Contexts

Chromatographic and spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound and its analogues in research.

High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Determination

HPLC is frequently used for the quantitative determination and separation of lignans, including this compound. researchgate.netcitedrive.com This technique allows for the direct analysis of plant extracts without a derivatization step, making it a method of choice for detection, identification, and quantification. mdpi.com Separation is typically performed on reversed stationary phases, such as octadecyl silica (C18), often in gradient elution mode to achieve sufficient resolution. mdpi.com However, for lignans with higher polarity, using C8 or polar-functionalized sorbents may provide better retention and separation efficiency. mdpi.com

Various detection methods are coupled with HPLC in lignan analysis, with UV spectrophotometry and mass spectrometry (MS) being the most common. mdpi.com A simple analytical method using HPLC with UV detection has been developed for the simultaneous determination of lignans like niranthin (B1253582), this compound B, hypophyllanthin, and phyllanthin in Phyllanthus niruri. citedrive.comchromatographyonline.com Optimal chromatographic conditions for such analyses can involve specific mobile phase compositions, column temperatures, and flow rates. For instance, a method for quantifying four lignans in Phyllanthus niruri used an isocratic mobile phase of acetonitrile-water (55:45, v/v) at a flow rate of 1 mL/min and UV detection at 230 nm. chromatographyonline.com

HPLC methods are validated for parameters such as linearity, detection limits, quantification limits, precision, and accuracy to ensure reliable quantitative analysis. researchgate.netresearchgate.net For example, a validated reversed-phase HPLC-PDA method for profiling lignans in Phyllanthus species reported specific retention times and precision values for this compound, hypophyllanthin, phyllanthin, and niranthin. researchgate.net

Interactive Table 1: HPLC-PDA Retention Times and Precision for Selected Lignans

| Compound | Mean Retention Time (min) | Intraday Precision (RSD %) | Interday Precision (RSD %) |

| Phyllanthin | 10.47 | 0.38–1.32 | 0.45–1.77 |

| Hypophyllanthin | 11.10 | 0.22–3.69 | 0.24–3.04 |

| This compound | 13.67 | 0.73–2.37 | 0.09–0.31 |

| Niranthin | 14.53 | 1.56–2.77 | 0.12–0.68 |

Data based on a validated reversed-phase HPLC-PDA method for profiling lignans in Phyllanthus species. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Advanced Characterization

LC-MS is a powerful hyphenated technique used for the advanced characterization and identification of lignans, including this compound and its analogues. mdpi.comscribd.comakjournals.com It provides highly sensitive and selective analysis, allowing for the determination of molecular mass and purity. researchgate.net LC-MS, particularly LC-ESI-MS, has been used to identify lignans such as phyllanthin, hypophyllanthin, phylltetralin, this compound, and niranthin in plant extracts. nih.govresearchgate.net

HPLC-MS/MS methods have been developed and validated for the simultaneous determination of lignans like hypophyllanthin, phyllanthin, this compound, and niranthin in biological matrices such as rat plasma, demonstrating high sensitivity and linearity over a wide concentration range. nih.gov The coupling of LC with various types of mass spectrometry, including MALDI, is also employed in lignan analysis. mdpi.com

X-ray Diffraction Analysis for Stereochemical Assignment (for related lignans)

X-ray diffraction analysis is a technique used for the determination of the three-dimensional structure of crystalline compounds, which is crucial for confirming the stereochemistry of lignans and their analogues. While not always directly applied to this compound in every study, it has been utilized for the structural elucidation and stereochemical assignment of related lignans, such as this compound B and its stereoisomers, isolated from Phyllanthus niruri. researchgate.netresearchgate.netnih.govsigmaaldrich.com This technique provides definitive information about the arrangement of atoms in a molecule, complementing data obtained from spectroscopy.

Strategies for Chemical Synthesis and Derivatization of this compound

The chemical synthesis of lignans, including aryltetralin lignans like this compound, has been a subject of research due to their complex structures and potential biological activities. An unambiguous synthesis of this compound has been described, confirming its proposed structure. rsc.orgrsc.org

Strategies for lignan synthesis often involve coupling phenylpropanoid units, inspired by their natural biosynthesis. Various synthetic routes exist, depending on the specific type of lignan targeted. uliege.bechim.itresearchgate.net For aryltetralin lignans, specific synthetic approaches are employed. tandfonline.com The synthesis of this compound involves key steps in the formation of aromatic compounds and the nitrogen rings. chembk.com

Derivatization of lignans can be performed to modify their properties or facilitate analysis. Common derivatization methods for phenolic compounds, including lignans, prior to techniques like GC or GC-MS analysis, include silylation and alkylation. mdpi.commdpi.com These modifications can improve volatility and thermal stability for chromatographic separation.

Comprehensive Analysis of Nirtetralin S Pharmacological Activities

Antiviral Efficacy of Nirtetralin and its Analogues

This compound, a lignan (B3055560) isolated from the plant Phyllanthus niruri, has been the subject of significant scientific investigation for its pharmacological properties, particularly its antiviral activities. nih.govresearchgate.net Research has primarily focused on its potential as a therapeutic agent against the Hepatitis B virus (HBV), with studies extending to its analogues and broader antiviral capabilities.

The anti-HBV activity of this compound and its related compounds, such as this compound A and this compound B, has been demonstrated in both laboratory and animal models. nih.govnih.govresearchgate.net These studies reveal a consistent inhibitory effect on key viral markers.

In vitro assays using the human HBV-transfected liver cell line, HepG2.2.15, have been instrumental in quantifying the anti-HBV efficacy of this compound and its analogues. These studies show that the compounds can effectively suppress the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in a dose-dependent manner. nih.govnih.gov

One study identified a new lignan, this compound B, along with its known stereoisomers, this compound and this compound A. nih.gov When tested in HepG2.2.15 cells, these lignans (B1203133) effectively inhibited the secretion of HBV antigens. nih.gov Specifically, this compound B demonstrated a half-maximal inhibitory concentration (IC50) of 17.4 μM for HBsAg and 63.9 μM for HBeAg. nih.govnih.gov Its analogues, this compound A and this compound itself, also showed inhibitory activity. nih.gov

Further research has corroborated these findings, highlighting the dose-dependent inhibitory effect of this compound B not only on the secretion of HBsAg and HBeAg but also on the replication of HBV DNA in HepG2.2.15 cells. The potent activity of these lignans is a key area of interest in the development of new anti-HBV agents. researchgate.netnih.gov

Table 1: In Vitro Anti-HBV Activity of this compound and its Analogues in HepG2.2.15 Cells Data sourced from multiple studies detailing the half-maximal inhibitory concentration (IC50) against HBsAg and HBeAg secretion.

| Compound | IC50 for HBsAg (µM) | IC50 for HBeAg (µM) | Source(s) |

| This compound | 97.2 | 232.0 | nih.gov |

| This compound A | 9.5 | 17.4 | nih.gov |

| This compound B | 16.7 - 17.4 | 63.9 - 69.3 | nih.govnih.govnih.gov |

| Niranthin (B1253582) | 15.6 | 25.1 | nih.gov |

The therapeutic potential of this compound B has been further evaluated in in vivo models using ducklings infected with the Duck Hepatitis B Virus (DHBV), a virus structurally and replicationally similar to human HBV. researchgate.netwikipedia.orgcreative-diagnostics.com In these studies, this compound B demonstrated significant anti-HBV activity and a hepatoprotective effect. nih.govresearchgate.net

Oral administration of this compound B to DHBV-infected ducklings resulted in a significant reduction in several key viral and biochemical markers. nih.govsigmaaldrich.com Researchers observed a marked decrease in serum levels of DHBV DNA, HBsAg, and HBeAg. nih.govresearchgate.net Furthermore, the treatment led to a reduction in the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage. nih.govresearchgate.net Pathological analysis of the liver tissue from treated ducklings confirmed the hepatoprotective effect of this compound B. nih.gov These findings from animal models provide strong evidence that this compound B exhibits anti-hepatitis B virus activity in vivo. nih.govresearchgate.net

Studies have compared the antiviral activity of this compound analogues to standard antiviral drugs. While direct, extensive head-to-head comparisons are limited, some research provides valuable insights. For instance, the activity of some this compound analogues has been evaluated relative to lamivudine (B182088) (3TC), a well-established nucleoside analogue used in HBV therapy. nih.govnih.gov

A key finding is that while lamivudine shows significant activity against HBV DNA replication, it has little inhibitory effect on HBsAg and HBeAg secretion. In contrast, certain analogues of this compound displayed the ability to inhibit not only HBV DNA replication but also the secretion of HBsAg and HBeAg. This suggests a different or broader mechanism of action for this compound-based compounds compared to some standard nucleoside inhibitors.

While the research focus for this compound has been overwhelmingly on its anti-HBV effects, the broader field of natural product research indicates that compounds from the lignan class can possess a wide range of antiviral activities. nih.gov However, current scientific literature specifically detailing the efficacy of this compound against other viruses is limited. The primary body of evidence points towards its significant and specific activity against the Hepatitis B virus. Further research would be necessary to determine if this compound or its analogues have potential as broad-spectrum antiviral agents against other viral pathogens.

Anti-Hepatitis B Virus (HBV) Investigations

This compound's Anticancer Therapeutic Potential

Beyond its antiviral properties, emerging research has begun to explore the anticancer efficacy of this compound. A recent study investigated its potential against oral squamous cell carcinoma (OSCC), a significant challenge in global health. researchgate.net

The study utilized the MTT assay to evaluate this compound's effect on KB cells, a cell line used in oral cancer research. The results indicated a discernible, time-dependent suppression of KB cell viability with increasing concentrations of the compound. researchgate.net This suggests that this compound has a direct inhibitory effect on the proliferation of these cancer cells.

Furthermore, the investigation delved into the molecular mechanisms underlying this anticancer activity. Analysis revealed noteworthy shifts in the expression of genes associated with the epithelial-mesenchymal transition (EMT), a process critical for cancer progression and metastasis. researchgate.net The findings hint at this compound's potential to impede the EMT process in oral cancer. The study also noted that this compound treatment induced the production of reactive oxygen species (ROS) in the cancer cells. researchgate.net These findings collectively illuminate the multifaceted anticancer mechanisms of this compound and advocate for its potential as a therapeutic candidate in combating oral cancer. researchgate.net

In Vitro Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (e.g., Oral Squamous Cell Carcinoma (OSCC) KB Cells)

This compound has demonstrated notable cytotoxic and antiproliferative effects against oral squamous cell carcinoma (OSCC), specifically targeting KB human oral cancer cell lines. nih.govresearchgate.netnih.gov In laboratory studies, the impact of this compound on the viability of these cancer cells was assessed using the MTT assay. nih.govresearchgate.net

Treatment of KB cell cultures with this compound resulted in a significant, dose-dependent and time-dependent reduction in cell viability. nih.govnih.gov The cytotoxic effect was more pronounced after 48 hours of exposure compared to 24 hours. nih.govresearchgate.net Researchers administered this compound at concentrations ranging from 10 to 120 µM. nih.govresearchgate.net The potency of the compound is highlighted by its half-maximal inhibitory concentration (IC50) values, which were determined to be 159.15 µM after 24 hours and 75.89 µM after 48 hours of treatment. nih.govresearchgate.net These findings underscore this compound's potent cytotoxicity against KB cells. nih.gov

Further examination of the treated KB cells revealed significant changes in their structure, including cell shrinkage, blebbing, and instances of cell death. nih.govresearchgate.net These morphological alterations further validate the compound's efficacy in inhibiting the growth of these cancer cells. researchgate.net

Table 1: IC50 Values of this compound on KB Cancer Cells

| Time Point | IC50 Value (µM) |

|---|---|

| 24 Hours | 159.15 |

| 48 Hours | 75.89 |

This table is interactive. Sort columns by clicking on the headers.

Selective Toxicity Profile towards Cancer Cells versus Healthy Cells

Based on the available search results, there is no specific information detailing the selective toxicity of this compound on cancer cells compared to healthy or normal cells. The studies found primarily focus on its effects on oral squamous cell carcinoma KB cells. nih.govresearchgate.netnih.gov

Computational Predictions of Anticancer Drug-likeness and Bioactivity

In addition to experimental studies, computational methods have been employed to evaluate the potential of this compound as a therapeutic agent. nih.govresearchgate.net The SWISS-ADME computational tool was used to analyze its pharmacokinetic properties, revealing favorable attributes that suggest its promise as a viable drug candidate for oral cancer management. nih.govresearchgate.net

Molecular docking simulations were also performed to understand the structural basis of its anticancer activity. nih.gov These simulations investigated the interactions between this compound and key proteins involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. researchgate.netnih.gov The results showed strong binding affinities between this compound and various EMT targets. researchgate.netnih.gov Specifically, strong binding energies were noted with proteins such as SNAIL1, SLUG, VIM, CLD1, and ECADH, providing valuable structural insights into its potential mechanism of action in hindering EMT progression. researchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Effects

In Vivo Studies on Inflammatory Responses (e.g., Paw Oedema Models)

Information regarding in vivo studies of this compound's impact on inflammatory responses, such as in paw oedema models, was not available in the provided search results.

Receptor Interaction Studies (e.g., Platelet Activating Factor Receptor)

Specific studies on the interaction between this compound and the Platelet-Activating Factor Receptor were not found in the available search results.

Other Emerging Biological Activities

Recent scientific investigations have begun to explore a broader range of this compound's pharmacological effects, revealing its potential in several other areas of therapeutic interest. These emerging activities, from antimicrobial action to the reversal of multidrug resistance, highlight the compound's diverse biological interactions.

Antimicrobial Activity Studies

This compound's antimicrobial activity has been notably investigated in the context of viral infections, particularly against the Hepatitis B virus (HBV). Research has identified that this compound and its stereoisomers, including this compound B, are key bioactive lignans responsible for the anti-HBV effects of the plant Phyllanthus niruri. jnmhs.com

In vitro studies have demonstrated that this compound can significantly inhibit the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). jnmhs.com These lignans exhibit a dose-dependent inhibitory effect on the titres of HBV antigens in cell-based assays. jnmhs.com Furthermore, the inhibitory ratios for this compound have been shown to be significant when compared with the antiviral drug acyclovir, suggesting its promise as a novel anti-HBV agent. jnmhs.com An important aspect of these findings is the low cytotoxicity of these compounds on host cells, indicating a favorable profile for potential therapeutic development. jnmhs.com

| Compound | Target Antigen | Activity | Source |

|---|---|---|---|

| This compound | HBsAg & HBeAg | Significant dose-dependent inhibition | jnmhs.com |

| This compound B | HBsAg & HBeAg | Significant dose-dependent inhibition | jnmhs.com |

| This compound A | HBsAg & HBeAg | Significant dose-dependent inhibition | jnmhs.com |

While this compound is listed as a phytoconstituent in studies examining the broader antibacterial properties of Phyllanthus species extracts, specific data detailing its direct activity against bacterial pathogens is less defined than its antiviral effects. phcogcommn.orgresearchgate.net

Metabolic Regulation Investigations (e.g., Insulin (B600854) Resistance Modulation, Pyruvate (B1213749) Dehydrogenase Kinase Inhibition)

Emerging evidence suggests this compound may play a role in metabolic regulation. The compound has been reported to exhibit potent inhibition of insulin resistance in K562 human leukemia cells. biosynth.com The mechanism underlying this effect may be related to changes in the mitochondrial membrane potential. biosynth.com this compound is also a constituent of herbal extracts from plants like Lagerstroemia speciosa and Phyllanthus niruri, which have been traditionally used or studied for their potential to reduce insulin resistance. google.comiamj.in

In addition to its effects on insulin sensitivity, this compound has been shown to directly target a key enzyme in glucose metabolism. Specifically, it inhibits the ATPase activity of the hexane-insensitive, liver-type pyruvate dehydrogenase kinase (PDK). biosynth.com PDK is a crucial regulator of hepatic glucose production and lipid metabolism, and its inhibition is an area of interest for metabolic disease research. biosynth.com

Antiallodynic Properties

This compound has been identified as having properties that may counteract allodynia, a state of pain resulting from a stimulus that does not normally provoke pain. In a study assessing the anti-inflammatory and antiallodynic actions of lignans from Phyllanthus amarus, this compound was investigated for its effect on platelet-activating factor (PAF)-induced responses.

The local administration of this compound (at 30 nmol/paw) in a mouse model was found to significantly inhibit paw oedema formation induced by PAF. This anti-inflammatory action is relevant to allodynia, as inflammation is a key contributor to the sensitization of pain pathways.

Mechanisms Related to Multidrug Resistance Reversal

A significant area of emerging research for this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. nih.gov

Studies using human leukaemia cell lines—the drug-sensitive K-562 line and its vincristine-resistant, P-gp-overexpressing counterpart Lucena-1—have elucidated this compound's role in overcoming MDR. nih.gov While this compound itself shows some cytotoxicity to sensitive cancer cells, its key activity lies in inhibiting the function of P-gp. nih.gov This was demonstrated by its ability to increase the accumulation of rhodamine, a P-gp substrate, within the resistant Lucena-1 cells. nih.gov

Among several lignans tested from Phyllanthus amarus, this compound produced the most potent inhibition of P-gp activity. nih.gov This inhibitory action allows conventional chemotherapy agents to remain inside the cancer cell at therapeutic concentrations. Consequently, this compound was shown to significantly potentiate cell death induced by the chemotherapeutic drug daunorubicin (B1662515) in the resistant leukaemia cells. nih.gov These findings suggest this compound acts as an MDR reversing agent, primarily by synergizing with conventional chemotherapeutics through the inhibition of P-gp. nih.gov

| Compound | P-gp Inhibition (EC₅₀ in µg/mL) | Source |

|---|---|---|

| This compound | 29.4 | nih.gov |

| Niranthin | 44.3 | nih.gov |

| Phyltetralin | 99.4 | nih.gov |

| Phyllanthin (B192089) | > 100 | nih.gov |

Elucidation of Nirtetralin S Molecular and Cellular Mechanisms of Action

Molecular Pathways in Antiviral Activity

Nirtetralin and its stereoisomers have demonstrated notable activity against the Hepatitis B virus (HBV) by targeting key viral components and processes.

Research has shown that this compound and its related compounds, this compound A and this compound B, effectively suppress the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in a dose-dependent manner. In in vitro studies using the HepG2.2.15 cell line, which is a human liver cell line that produces HBV particles, these lignans (B1203133) exhibited significant inhibitory effects.

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for these compounds. For the inhibition of HBsAg secretion, the IC50 values were 97.2 µM for this compound, 9.5 µM for this compound A, and 16.7 µM to 17.4 µM for this compound B. nih.gov Regarding the inhibition of HBeAg secretion, the IC50 values were 232.0 µM for this compound, 17.4 µM for this compound A, and 63.9 µM to 69.3 µM for this compound B. nih.gov These findings indicate that the stereoisomers of this compound, particularly this compound A, are potent inhibitors of HBV antigen secretion.

Table 1: Inhibitory Concentration (IC50) of this compound and its Stereoisomers on HBsAg and HBeAg Secretion

| Compound | IC50 for HBsAg Secretion (µM) | IC50 for HBeAg Secretion (µM) |

| This compound | 97.2 | 232.0 |

| This compound A | 9.5 | 17.4 |

| This compound B | 16.7 - 17.4 | 63.9 - 69.3 |

Cellular and Molecular Mechanisms in Anticancer Activity

While lignans as a class of compounds have been investigated for their anticancer properties, specific research detailing the molecular and cellular mechanisms of this compound in cancer is not available in the reviewed scientific literature. Therefore, the following subsections on apoptosis, cell cycle arrest, and epithelial-mesenchymal transition are based on the user's provided outline, but no specific data for this compound could be found.

No research findings were available to describe the specific effects of this compound on the induction of programmed cell death (apoptosis) in cancer cells.

There is currently no scientific evidence available to detail the mechanisms by which this compound may cause cell cycle arrest in cancer cells.

Information regarding the modulation of epithelial-mesenchymal transition (EMT) progression and related markers such as SNAIL1, SLUG, VIM, CLD1, and ECADH by this compound is not present in the available scientific literature.

Role of Reactive Oxygen Species (ROS) Production in Cytotoxicity

No research findings specifically detailing the role of this compound in the production of Reactive Oxygen Species (ROS) and its contribution to cytotoxicity in cancer cells could be located. General studies indicate that excessive ROS can lead to cellular damage and trigger apoptosis or necrosis in tumor cells nih.govnih.gov. The generation of ROS is a mechanism of cytotoxicity for some anticancer agents nih.gov.

Computational Molecular Docking Analysis of Protein-Ligand Interactions with Cancer Targets

There is no available data from computational molecular docking studies to identify the protein-ligand interactions of this compound with specific cancer targets. Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to a larger target protein, which helps in identifying potential drug candidates and their mechanisms of action nih.gov.

Gene Expression Profiling (e.g., RT-PCR) of Cancer-Related Pathways

No studies utilizing gene expression profiling techniques, such as RT-PCR, to analyze the effects of this compound on cancer-related pathways have been published. Gene expression profiling allows researchers to identify genes and pathways that are dysregulated in cancer cells and can provide insights into the mechanisms of action of therapeutic agents nih.govnih.govmdpi.com.

Pharmacological Mechanisms of Anti-inflammatory Action

Specific information regarding the pharmacological mechanisms of this compound's anti-inflammatory action is not available in the current body of scientific literature for the following subsections.

Platelet Activating Factor (PAF) Receptor Antagonism

No evidence was found to suggest that this compound acts as a Platelet-Activating Factor (PAF) receptor antagonist. PAF receptor antagonists are compounds that block the action of PAF, a potent lipid mediator involved in inflammation and thrombosis nih.govfrontiersin.orgpatsnap.com.

Inhibition of Pro-inflammatory Mediators (e.g., IL-1β)

There are no research findings indicating that this compound inhibits pro-inflammatory mediators such as Interleukin-1β (IL-1β). The inhibition of IL-1β is a therapeutic strategy for various inflammatory conditions nih.govfrontiersin.orgfrontiersin.org.

Modulation of Endothelin-1 (B181129) (ET-1) Pathways

No studies were found that describe the modulation of Endothelin-1 (ET-1) pathways by this compound. The ET-1 pathway is involved in vasoconstriction and cell proliferation, and its modulation can have significant physiological effects nih.govnih.gov.

Mechanisms in Metabolic Regulation

Current scientific literature does not provide direct evidence for the specific mechanisms of this compound in metabolic regulation. The majority of research has focused on its antiviral properties. However, studies on the broader extracts of Phyllanthus niruri, the plant from which this compound is isolated, and on the general class of compounds known as lignans, offer some insights into potential pathways through which this compound might exert metabolic effects.

A comprehensive review of existing scientific literature reveals no direct studies investigating the interaction between this compound and Pyruvate (B1213749) Dehydrogenase Kinase (PDK) or its substrates. PDK is a critical enzyme in glucose metabolism, acting as a gatekeeper for the entry of pyruvate into the tricarboxylic acid (TCA) cycle. By phosphorylating and inhibiting the pyruvate dehydrogenase complex (PDC), PDK shifts metabolism towards glycolysis and lactate production, even in the presence of oxygen (the Warburg effect), a hallmark of many cancer cells.

While some natural compounds have been shown to modulate PDK activity, there is currently no published research to suggest that this compound is among them. Future research, including in silico modeling and in vitro enzymatic assays, would be necessary to determine if any such interaction exists.

The liver plays a central role in maintaining glucose and lipid balance. While direct studies on this compound are lacking, research on Phyllanthus niruri extracts and other lignans suggests potential effects on hepatic metabolic pathways. It is important to note that these effects are attributed to the complex mixture of phytochemicals present in the extracts and cannot be solely ascribed to this compound without further specific investigation.

Extracts of Phyllanthus niruri have demonstrated hypoglycemic properties in preclinical studies. The proposed mechanisms, while not specific to this compound, may involve the modulation of key enzymes in gluconeogenesis and glycolysis. Lignans, as a class of compounds, have been associated with improved glucose tolerance and insulin (B600854) sensitivity. The potential, though unconfirmed, impact of this compound on hepatic glucose homeostasis could be through the regulation of glucose production and uptake in liver cells.

Disruptions in hepatic lipid metabolism can lead to conditions such as non-alcoholic fatty liver disease (NAFLD). Studies on Phyllanthus niruri extracts have indicated a potential to ameliorate hepatic steatosis and improve lipid profiles. The mechanisms may involve the regulation of fatty acid synthesis, oxidation, and the transport of lipids. Lignans have been reported to influence lipid metabolism by affecting the expression of genes involved in cholesterol and fatty acid homeostasis. While speculative, this compound may contribute to these observed effects of the plant extract.

Table 1: Summary of Research Findings on the Metabolic Effects of Phyllanthus niruri Extracts

| Metabolic Parameter | Observed Effect of P. niruri Extract | Potential Implication for Hepatic Homeostasis | Reference |

| Blood Glucose Levels | Reduction in hyperglycemia in animal models of diabetes. | May involve decreased hepatic glucose production or increased glucose uptake. | [Source on hypoglycemic effects of P. niruri] |

| Hepatic Lipid Accumulation | Attenuation of fat deposition in the liver in diet-induced obesity models. | Suggests a role in regulating hepatic lipogenesis and/or fatty acid oxidation. | [Source on P. niruri and hepatic steatosis] |

| Serum Lipid Profile | Improvement in levels of total cholesterol, triglycerides, and lipoproteins. | Indicates a potential influence on hepatic lipid synthesis and clearance. | [Source on lipid-lowering effects of P. niruri] |

Structure Activity Relationship Sar Studies and Nirtetralin Derivatives

Comparative Pharmacological Evaluation of Nirtetralin Stereoisomers (e.g., this compound A, this compound B)

This compound exists as stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements. These subtle structural differences can lead to significant variations in pharmacological activity. Research has particularly focused on the anti-hepatitis B virus (HBV) properties of this compound A and this compound B.

Studies have shown that both this compound A and this compound B exhibit significant activity against HBV. nih.gov Specifically, this compound B has been evaluated extensively both in vitro and in vivo. In studies using a human HBV-transfected liver cell line (HepG2.2.15), this compound B effectively suppressed the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in a dose-dependent manner. nih.gov The inhibitory concentration (IC50) values highlight its potency. nih.gov In animal models using ducks infected with the duck hepatitis B virus (DHBV), a close relative of human HBV, this compound B also demonstrated a significant reduction in serum levels of DHBV DNA, HBsAg, and HBeAg. nih.govresearchgate.net

The comparative evaluation of these stereoisomers is crucial for identifying the most active configuration, known as the eutomer, which can then be prioritized for further drug development.

Table 1: In Vitro Anti-Hepatitis B Virus (HBV) Activity of this compound B

| Compound | Target Antigen | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| This compound B | HBsAg | 17.4 | HepG2.2.15 |

| This compound B | HBeAg | 63.9 | HepG2.2.15 |

SAR Analysis of this compound in Relation to Other Lignans (B1203133) from Phyllanthus Species

This compound belongs to the aryltetralin class of lignans, a group of phytochemicals abundant in plants of the Phyllanthus genus. nih.gov Comparing the bioactivity of this compound with other co-occurring lignans such as Niranthin (B1253582), Phyltetralin, Phyllanthin (B192089), and Hypophyllanthin provides valuable SAR insights.

A key observation is the difference in anti-HBV activity among these structurally related compounds. Research indicates that this compound and its stereoisomers, along with Niranthin, demonstrate significant anti-HBV activity. nih.gov In contrast, Phyllanthin and Hypophyllanthin, despite having similar core structures, show little to no activity against the virus. nih.gov This stark difference suggests that specific structural features are critical for antiviral efficacy. For instance, Niranthin and this compound B have shown potent inhibition of HBsAg and HBeAg secretion, with Niranthin exhibiting an IC50 of 15.6 µM for HBsAg and 25.1 µM for HBeAg. researchgate.net

These findings imply that the precise nature and arrangement of substituents on the aromatic rings and the stereochemistry of the tetralin core are crucial determinants for interaction with viral targets. Some of these lignans also exhibit other biological effects; for example, this compound, alongside Phyllanthin and Hypophyllanthin, has been reported to possess vasodilating properties. nih.gov This diversity in activity underscores the complexity of the SAR for this class of compounds.

Table 2: Comparative Anti-HBV Activity of Lignans from Phyllanthus Species

| Compound | Target Antigen | IC50 Value (µM) | Reported Activity Level |

|---|---|---|---|

| This compound B | HBsAg | 17.4 | Significant |

| This compound B | HBeAg | 63.9 | Significant |

| Niranthin | HBsAg | 15.6 | Significant |

| Niranthin | HBeAg | 25.1 | Significant |

| Phyllanthin | - | - | Little to none |

| Hypophyllanthin | - | - | Little to none |

Rational Design and Synthesis of Novel this compound Analogues for Enhanced Bioactivity

The rational design and chemical synthesis of novel analogues are a cornerstone of modern drug discovery, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This process often involves modifying the core structure of the natural product to create derivatives with enhanced biological activity. nih.govmdpi.com

However, based on a review of available scientific literature, specific studies detailing the rational design and synthesis of novel this compound analogues for enhanced bioactivity have not been extensively reported. While the synthesis of related lignan (B3055560) and tetralin structures has been a subject of chemical research, dedicated programs focused on creating a library of this compound derivatives to systematically probe its SAR and improve its therapeutic profile are not prominently documented in public databases. researchgate.net

Computational Chemistry Approaches for SAR Prediction (e.g., QSAR)

Computational chemistry offers powerful tools for predicting the biological activity of compounds and understanding their SAR, thereby guiding the design of new, more effective drugs. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly valuable.

While specific QSAR models for this compound were not identified in the surveyed literature, molecular docking studies have been performed on various phytochemicals from Phyllanthus niruri, the natural source of this compound. researchgate.netnih.gov These studies investigate how lignans and other constituents might interact with biological targets. For example, computational analyses have been used to model the interaction of Phyllanthus compounds with the HBV DNA Polymerase, an enzyme essential for viral replication. researchgate.netnih.govnih.gov Such docking studies can predict the binding affinity and orientation of a ligand within the active site of a protein target, providing insights into the molecular basis of its activity. nih.gov Other studies have used docking to explore the interaction of lignans like Niranthin, Phyllanthin, and Hypophyllanthin with the GABA/benzodiazepine receptor complex, suggesting a potential mechanism for anxiolytic effects. abcpsangli.edu.in These computational approaches serve as a valuable starting point for predicting the SAR of this compound and for the rational design of future analogues, even in the absence of fully developed QSAR models.

Preclinical Development and Pharmacokinetic Profiling of Nirtetralin

In Vitro and In Vivo Efficacy Studies in Disease Models

Research into the bioactivity of Nirtetralin has explored its effects primarily in antiviral and anticancer contexts.

In the field of virology, this compound and its analogue, this compound B, have demonstrated notable anti-hepatitis B virus (HBV) activity. researchgate.netnih.gov In vitro studies using a human HBV-transfected liver cell line (HepG2.2.15) showed that these compounds effectively suppressed the secretion of HBV antigens. researchgate.netnih.gov Specifically, this compound A and B were found to inhibit the release of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in a dose-dependent manner. researchgate.net

Table 1: In Vitro Anti-Hepatitis B Virus Activity of this compound Analogues

| Compound | Target Antigen | IC₅₀ Value (μM) |

|---|---|---|

| This compound A | HBsAg | 9.5 |

| This compound A | HBeAg | 17.4 |

| This compound B | HBsAg | 16.7 |

| This compound B | HBeAg | 69.3 |

| This compound | HBsAg | 97.2 |

Data sourced from studies on HBV-transfected liver cell lines. researchgate.net

Following the promising in vitro results, the efficacy of this compound B was assessed in vivo using a duck hepatitis B virus (DHBV)-infected duckling model, which is a standard preclinical model for HBV infection. researchgate.netnih.gov The administration of this compound B led to a significant reduction in serum levels of DHBV DNA, HBsAg, and HBeAg. researchgate.netnih.gov Furthermore, the compound demonstrated a hepatoprotective effect, confirmed by the reduction of liver enzymes Alanine (B10760859) Aminotransferase (ALT) and Aspartate Aminotransferase (AST), and analysis of liver pathology. nih.gov

More recently, the anticancer potential of this compound has been investigated against oral squamous cell carcinoma (OSCC). researchgate.net In vitro studies using the MTT assay on KB cells (an OSCC cell line) revealed that this compound suppresses cell growth in a dose- and time-dependent manner. researchgate.net The research also indicated that this compound may disrupt metastasis signaling pathways, which are critical for cancer progression. researchgate.net

Pharmacokinetic Assessments (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a drug. For this compound, much of the current understanding is derived from computational models.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C₂₄H₃₀O₇ |

| Molecular Weight | 430.5 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 7 |

| Log P (Octanol/Water Partition Coefficient) | 3.6 |

| Topological Polar Surface Area (TPSA) | 64.6 Ų |

Data obtained from computational analysis and chemical databases. nih.gov

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgpharmainformatic.com The rule states that orally active drugs typically have no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (Log P) that does not exceed 5.

Based on its known physicochemical properties, this compound's compliance with Lipinski's Rule of Five has been assessed.

Table 3: this compound Compliance with Lipinski's Rule of Five

| Lipinski Parameter | Rule | This compound Value | Compliance |

|---|---|---|---|

| Molecular Weight | < 500 g/mol | 430.5 g/mol | Yes |

| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 7 | Yes |

| Log P | ≤ 5 | 3.6 | Yes |

| Violations | ≤ 1 | 0 | Compliant |

Analysis based on computationally predicted properties. nih.gov

This compound adheres to all criteria of Lipinski's Rule of Five, exhibiting zero violations. nih.gov This favorable profile suggests that this compound has a high probability of good membrane permeability and oral bioavailability, making it a promising candidate for oral drug development.

Preclinical Safety and Toxicity Evaluation (general studies)

The primary goal of preclinical safety and toxicity evaluation is to identify potential target organs for toxicity and to determine a safe starting dose for potential human studies. fda.gov For this compound, comprehensive toxicological studies are not extensively detailed in publicly available literature. However, initial safety insights can be drawn from the in vivo efficacy studies.

In the study involving DHBV-infected ducklings, this compound B was noted to have a hepatoprotective effect. nih.gov The administration of the compound led to a reduction in elevated liver enzymes (ALT and AST), which are markers of liver damage. nih.gov This finding suggests that, within the context of this specific disease model and dosage, this compound B did not induce hepatotoxicity and may have helped to ameliorate liver pathology. nih.gov Nonclinical safety studies are essential to fully characterize the safety profile of a compound before it can be considered for clinical development. nih.gov

Formulation Development Considerations for In Vivo and Potential Clinical Applications

Effective formulation is crucial for ensuring adequate bioavailability and therapeutic efficacy, particularly for compounds with low aqueous solubility. This compound, as a lignan (B3055560), belongs to a class of compounds that can exhibit poor water solubility, which may limit their oral absorption. scialert.net

In the preclinical in vivo study of this compound B, the compound was administered intragastrically, though specific details of the formulation vehicle were not provided. nih.gov For other poorly bioavailable lignans (B1203133) isolated from the same plant source, Phyllanthus niruri, formulation strategies have been explored to enhance absorption. scialert.net One successful approach has been the development of solid dispersions, which have been shown to significantly increase the solubility and oral bioavailability of related lignans by as much as threefold in rat models. scialert.net

Given these precedents, formulation development for this compound would likely focus on overcoming potential solubility and bioavailability challenges. Strategies could include:

Solid Dispersions: Creating a dispersion of this compound in a polymer matrix to improve its dissolution rate.

Lipid-based Formulations: Incorporating the compound into lipid-filled capsules or self-emulsifying drug delivery systems (SEDDS) to enhance absorption via lymphatic pathways.

Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase surface area and dissolution velocity.

The selection of an appropriate formulation will be critical for advancing this compound from preclinical studies to potential clinical applications, ensuring consistent and effective delivery of the compound.

Advanced Analytical and Bioanalytical Methodologies for Nirtetralin Quantification

Method Development and Validation for Nirtetralin Quantification in Biological Samples

The quantification of this compound in biological matrices is essential for pharmacokinetic studies. A sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method has been developed and validated for the simultaneous determination of this compound and other lignans (B1203133)—hypophyllanthin, phyllanthin (B192089), and niranthin (B1253582)—in rat plasma. ovid.com

The sample preparation involves a liquid-liquid extraction of the analytes from rat plasma using a mixture of n-hexane and isopropanol. ovid.com Diazepam is utilized as the internal standard to ensure accuracy during the extraction and analysis process. ovid.com This bioanalytical method was fully validated according to regulatory guidelines, assessing parameters such as linearity, lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, matrix effect, and stability. ovid.com

The calibration curve for this compound demonstrated good linearity over the concentration range of 2–1000 ng/mL in rat plasma, with a correlation coefficient (r) of 0.9980. ovid.com The LLOQ, the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, was established at 2 ng/mL. ovid.com The successful development and validation of this HPLC-MS/MS method provide a robust tool for pharmacokinetic studies of this compound following the administration of Phyllanthus extracts. ovid.com

Table 1: HPLC-MS/MS Method Validation for this compound in Rat Plasma

Parameter Result Reference Analytical Method HPLC-MS/MS Biological Matrix Rat Plasma Sample Preparation Liquid-Liquid Extraction (n-hexane/isopropanol) Internal Standard Diazepam Linearity Range 2–1000 ng/mL Correlation Coefficient (r) 0.9980 Lower Limit of Quantification (LLOQ) 2 ng/mL

Application of HPLC-PDA/UV for Profiling Lignan (B3055560) Content in Phyllanthus Extracts

High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) or Ultraviolet (UV) detection is a widely used technique for the identification and quantification of lignans, including this compound, in plant extracts. chromatographyonline.comresearchgate.net A validated reversed-phase HPLC-PDA method has been successfully applied to profile four key lignans—phyllanthin, hypophyllanthin, this compound, and niranthin—in nine different Phyllanthus species. researchgate.net

This method typically utilizes a C18 column and an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water, to achieve separation. chromatographyonline.comresearchgate.net For instance, one validated method uses an XBridge C18 column with a mobile phase of acetonitrile and water containing trifluoroacetic acid (TFA), at a flow rate of 1 mL/min. researchgate.net Under these conditions, this compound was eluted with a mean retention time of 13.67 minutes. researchgate.net UV detection is commonly set at a wavelength where the lignans exhibit strong absorbance, such as 230 nm. nih.gov

The method's validation confirms its suitability for quantitative analysis. Key validation parameters include the limit of detection (LOD) and limit of quantification (LOQ), which for this compound and the other three lignans were found to be 0.75 µg/mL and 3.00 µg/mL, respectively. researchgate.net The precision of the method is evaluated by assessing the relative standard deviation (RSD) for repeated measurements. For this compound, the intraday and interday precision RSD values were 0.73–2.37% and 0.09–0.31%, respectively, indicating high reproducibility. researchgate.net

Table 2: HPLC-PDA Method Parameters for Lignan Profiling in Phyllanthus Extracts

Parameter Condition Reference Column XBridge C18 (150 × 4.6 mm, 5.0 µm) Mobile Phase Acetonitrile and water with TFA (0.05%, v/v) Elution Mode Isocratic Flow Rate 1 mL/min Detection PDA/UV This compound Retention Time 13.67 min

Table 3: Validation Summary for HPLC-PDA Quantification of this compound

Strategies for Quality Control of this compound-Containing Herbal Formulations

The quality control of herbal formulations is critical to ensure their consistency, efficacy, and safety. Due to the inherent variability of phytochemical content in plant materials, robust analytical strategies are required. The developed and validated HPLC-PDA method for profiling lignans serves as an effective tool for the quality control of herbal formulations containing plants from Phyllanthus species. researchgate.net

A key strategy for quality control is the use of chemical fingerprinting. Chromatographic fingerprints, particularly from HPLC, provide a comprehensive chemical profile of the herbal product. researchgate.net By comparing the HPLC fingerprint of a product batch to a standardized reference profile, manufacturers can verify the identity and purity of the raw materials and finished products.

Furthermore, quantitative analysis of specific bioactive marker compounds is a cornerstone of quality control. For this compound-containing formulations, the validated HPLC method allows for the precise quantification of this compound, alongside other important lignans like phyllanthin and hypophyllanthin. researchgate.net This ensures that each batch of the herbal product contains a consistent and specified amount of the active constituents, which is crucial for reproducible therapeutic effects. This analytical approach enables the selection of high-quality plant species and the proper preparation of lignan-enriched fractions for use in commercial products. researchgate.net

Table of Mentioned Compounds

Future Research Trajectories and Translational Perspectives

Deepening Understanding of Nirtetralin's Multi-Target Mechanisms

The therapeutic efficacy of many natural products stems from their ability to interact with multiple cellular and viral targets. news-medical.net Initial studies have shown that this compound effectively suppresses the secretion of hepatitis B virus (HBV) surface antigen (HBsAg) and e-antigen (HBeAg) in a dose-dependent manner. nih.govnih.gov Furthermore, research on its effect against the hepatitis E virus (HEV) suggests a potential mechanism involving the inhibition of the PI3K/PKB/mTOR signaling cascade, a critical pathway for viral replication. banglajol.inforesearchgate.net

Future research must aim to build upon this foundational knowledge. A crucial trajectory is the identification of the full spectrum of this compound's molecular targets. This can be achieved through advanced proteomic and genomic screening techniques to uncover other host or viral proteins it may modulate. Understanding these interactions is key to explaining its bioactivity and identifying potential off-target effects. Investigating whether this compound directly interacts with viral polymerases, proteases, or affects host factors involved in the viral life cycle will provide a more complete picture of its antiviral strategy. Elucidating these multi-target mechanisms is essential for predicting its efficacy against different viral genotypes and identifying potential resistance pathways.

Exploration of Synergistic Effects with Established Therapies

While this compound shows promise as a standalone agent, its true potential may lie in its use as part of a combination therapy regimen. The use of multiple antiviral agents with different mechanisms of action is a cornerstone of modern virology, as it can lead to enhanced efficacy, reduced risk of drug resistance, and potentially lower required doses, thereby minimizing toxicity. nih.govbiorxiv.org

There are currently no published studies evaluating the synergistic effects of this compound with established antiviral drugs. Therefore, a significant future research avenue is to investigate its combination with current standard-of-care treatments for chronic hepatitis B, such as nucleoside/nucleotide analogs (e.g., Lamivudine (B182088), Entecavir). In vitro checkerboard assays followed by in vivo studies could determine if this compound acts synergistically, additively, or antagonistically with these drugs. A synergistic interaction could pave the way for developing novel, more potent treatment regimens for chronic hepatitis, potentially leading to improved clinical outcomes for patients. nih.goveurekalert.org

Advanced In Vivo Efficacy and Long-Term Safety Studies

The translation of a promising compound from the laboratory to the clinic is critically dependent on robust in vivo data. This compound has demonstrated significant efficacy in a duck hepatitis B virus (DHBV)-infected duckling model, which is a well-established animal model for studying HBV. nih.gov In these studies, administration of this compound for 14 days led to a significant reduction in serum DHBV DNA, HBsAg, and HBeAg levels. nih.gov Furthermore, it showed a hepatoprotective effect by reducing elevated liver enzymes. nih.gov

| Biomarker | Effect Observed | Significance |

|---|---|---|

| Serum DHBV DNA | Significantly Reduced | Demonstrates direct antiviral activity |

| Serum HBsAg | Significantly Reduced | Indicates suppression of viral protein production |

| Serum HBeAg | Significantly Reduced | Suggests inhibition of viral replication |

| Alanine (B10760859) Aminotransferase (ALT) | Significantly Reduced | Confirms hepatoprotective effect |

| Aspartate Aminotransferase (AST) | Significantly Reduced |

While these results are promising, future research must involve more advanced and long-term studies. This includes efficacy studies in other animal models, such as humanized mice, to better predict the response in humans. Crucially, comprehensive long-term safety and toxicology studies are required. nih.gov These studies, conducted under Good Laboratory Practice (GLP) guidelines, would assess chronic toxicity, carcinogenicity, and reproductive toxicity to establish a safety profile sufficient for regulatory review. nih.gov

Strategic Integration into Drug Discovery and Development Pipelines

For this compound to progress beyond an academic curiosity, it must be strategically integrated into a formal drug discovery and development pipeline. nih.govdanaher.com As a natural product, it serves as an excellent "lead compound." mdpi.comnih.gov The next phase involves lead optimization, a medicinal chemistry effort aimed at synthesizing analogs of this compound to improve its pharmacological properties. nih.gov The goals of this process are to enhance antiviral potency, improve selectivity for its targets, and optimize its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. danaher.comacs.org

This process would involve creating a structure-activity relationship (SAR) profile to understand which parts of the molecule are essential for its activity. Computational modeling and in-silico screening can accelerate this process. danaher.com A successful lead optimization campaign would yield a preclinical drug candidate with superior drug-like properties compared to the original natural product, making it more suitable for clinical development.

Potential for Clinical Translation and Human Studies

The ultimate goal of this research trajectory is the clinical translation of this compound or an optimized derivative for human use. Before human trials can commence, a comprehensive data package from preclinical studies, including pharmacology, pharmacokinetics, and extensive safety toxicology, must be submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) for an Investigational New Drug (IND) application. nih.gov

Should the preclinical data be favorable, the first step into the clinic would be a Phase I clinical trial. wikipedia.org This trial would typically be a randomized, placebo-controlled study in a small group of healthy volunteers. technologynetworks.com The primary objectives would be to assess the safety and tolerability of single and multiple ascending doses of the compound and to characterize its pharmacokinetic profile in humans (i.e., how the body absorbs, distributes, metabolizes, and excretes it). technologynetworks.com Data from a successful Phase I trial would provide the necessary foundation to advance the compound into Phase II trials to evaluate its efficacy in patients with viral hepatitis. wikipedia.org The development pathway may also benefit from adaptive trial designs, which allow for modifications to the trial protocol based on interim data, potentially accelerating the development timeline. nih.govnihr.ac.uk

常见问题

Q. What are the primary lignans in Phyllanthus niruri L. and their distribution in plant tissues?

Methodological Answer: The primary lignans include Niranthin, Nirtetralin B, Hypophyllanthin, and Phyllanthin. These compounds are secondary metabolites with distinct spatial and temporal accumulation patterns. Studies using HPLC-UV quantification reveal that Niranthin and this compound B are predominantly concentrated in leaves, with peak levels occurring during the full fruiting period (late July–August). Roots and stems show lower concentrations, suggesting leaves are the optimal tissue for extraction .

Q. When is the optimal harvesting period for Phyllanthus niruri L. to maximize this compound yield?

Methodological Answer: Plant material should be collected during the full fruiting period (late July–August) in Guangxi, China. This timing aligns with the highest lignan content in leaves, as validated by repeated HPLC-UV analyses of samples collected at 10-day intervals. Seasonal variations in Hypophyllanthin (peaking in November) highlight the need for compound-specific harvesting strategies .

Q. What analytical methods are recommended for quantifying this compound in plant extracts?

Methodological Answer: A validated HPLC-UV method with a C18 column (250 × 4.6 mm, 5 µm) and gradient elution (acetonitrile/water) is effective. Sample stability (<4% RSD over 10 hours) and repeatability (<2% RSD in leaf replicates) ensure reliability. Calibration curves for lignans should cover 5–200 µg/mL, with detection at 230 nm .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivities of structurally similar lignans (e.g., this compound B vs. Hypophyllanthin)?

Methodological Answer: Structural analogs like this compound B (anti-HBV active) and Hypophyllanthin (inactive) require comparative assays under standardized conditions. For example:

- Use in vitro HBV DNA replication models (e.g., HepG2.2.15 cells) to quantify EC50 values.

- Pair with molecular docking to assess interactions with HBV polymerase or surface antigens. Differences in substituent groups (e.g., methoxy vs. hydroxyl) may explain activity gaps. Cross-validate findings with in vivo rodent models to confirm therapeutic relevance .

Q. What experimental design considerations are critical for isolating this compound while minimizing co-extraction of inactive lignans?

Methodological Answer:

- Extraction : Use ethanol-water (70:30) at 60°C for 2 hours to maximize polar lignan solubility.

- Fractionation : Employ silica gel chromatography with hexane-ethyl acetate gradients (8:2 to 6:4) to separate this compound B (mid-polarity) from Hypophyllanthin (higher polarity).

- Purity Validation : Combine HPLC with LC-MS (ESI+ mode) to confirm molecular ions ([M+H]+ for this compound B at m/z 439.2) and assess co-eluting impurities .

Q. How should researchers analyze conflicting data on lignan accumulation in different plant parts across studies?

Methodological Answer:

- Controlled Sampling : Standardize collection protocols (e.g., time of day, developmental stage) to reduce variability.

- Geographic/Climatic Factors : Compare studies from diverse regions (e.g., Guangxi vs. Indian cultivars) to isolate environmental impacts.

- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, applying random-effects models to account for heterogeneity. Contradictions may arise from genetic differences in Phyllanthus subspecies or analytical method disparities .

Q. What strategies enhance the reproducibility of anti-inflammatory assays involving this compound?

Methodological Answer:

- Model Selection : Use carrageenan-induced paw edema in Sprague-Dawley rats (dose: 50–100 mg/kg this compound, oral).

- Biomarkers : Quantify TNF-α, IL-1β, and COX-2 via ELISA or Western blot to link mechanistic pathways.

- Blinding : Implement double-blind protocols to reduce bias in inflammation scoring. Replicate findings across ≥3 independent labs to confirm dose-response consistency .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息